molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No. B1357548
CAS RN: 4532-25-6
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of imidazo[1,2-a]pyridine, a bicyclic system with a bridgehead nitrogen atom . This compound has been attracting substantial interest due to its potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-Chloroimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A convenient and efficient synthesis has been described for the preparation of imidazo pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-a]pyridine includes a chlorine atom attached to the seventh carbon atom in the imidazo[1,2-a]pyridine ring . The InChI code for this compound is InChI=1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7 (10)5-6;/h1-5H;1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of various chemical reactions. The synthesis of these compounds has been well studied, with emphasis on seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Summary of the Application

Imidazo[1,2-a]pyridine analogues, including 7-Chloroimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

2. Catalysts for Catecholase

Summary of the Application

Imidazo[1,2-a]pyridine derivatives, including 7-Chloroimidazo[1,2-a]pyridine, when combined with copper (II) salts, have been found to be highly effective catalysts for catecholase . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .

Methods of Application or Experimental Procedures

A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy were synthesized. The complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity .

Results or Outcomes

The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu (CH 3 COO) 2 and L 1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol\u2009L −1 s −1 .

3. pH Monitoring

Summary of the Application

A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used for monitoring pH value (3.0–7.0) .

Methods of Application or Experimental Procedures

The compound is used as a probe to monitor pH values .

Results or Outcomes

The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

4. Drug Discovery

Summary of the Application

Imidazo[1,2-a]pyridine, including 7-Chloroimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

Imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

5. pH Monitoring

Summary of the Application

A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used for monitoring pH value (3.0–7.0) .

Methods of Application or Experimental Procedures

The compound is used as a probe to monitor pH values .

Results or Outcomes

The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

6. Drug Discovery

Summary of the Application

Imidazo[1,2-a]pyridine, including 7-Chloroimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

Imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRUBVFDAKWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599277
Record name 7-Chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-a]pyridine

CAS RN

4532-25-6
Record name 7-Chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroimidazo[1,2-a]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-pyridin-2-ylamine (25.0 g, 0.194 mol) in EtOH (250 ml) was added NaHCO3 (32.7 g, 0.389 mol) followed by a 50% solution of chloroacetaldehyde in water (37 mL, 0.292 mol). The mixture was refluxed for 6 h. The solvents were removed under reduced pressure and the crude mixture was diluted with water (250 ml) and extracted with EtOAc (2×125 ml). The combined organic layers were washed with brine (50 ml), dried (MgSO4), filtered and concentrated under reduced pressure to give 7-chloro-imidazo[1,2-a]pyridine (32.7 g). 1H NMR (400 MHz, CDCl3) δ 8.06 (1H, d), 7.64 (2H, d), 7.56 (1H, s), 6.79 (1H, dd).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
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Quantity
250 mL
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solvent
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solution
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0 (± 1) mol
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0 (± 1) mol
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37 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-Chloro-pyridin-2-ylamine (1 eq, 38.9 mmol, 5 g) is added to a solution of chloroacetic aldehyde (3 eq, 117 mmol, 15.1 ml) in EtOH (60 ml). NaHCO3 (2 eq, 77.8 mmol, 6.53 g) is added and the reaction mixture is heated at reflux for 17 h. The solvent is removed in vacuo and the product is purified by flash column chromatography eluting with 8:2 DCM/MeOH to afford 7-chloro-imidazo-[1,2-a]-pyridine as a red solid; [M+H]+=153
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroacetic aldehyde
Quantity
15.1 mL
Type
reactant
Reaction Step One
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Quantity
60 mL
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reactant
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Quantity
6.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-chloropyridin-2-ylamine (6.20 g, 48.2 mmol), chloroacetaldehyde (11.4 g of a 50 wt % solution in water, 73 mmol) and sodium hydrogencarbonate (8.09 g, 96.4 mmol) in ethanol (70 ml) was heated under reflux for 6 h. The solvent was evaporated and the residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulphate and concentrated in vacuo to give an orange oil. This oil was purified by silica gel chromatography eluting with 50% ethyl acetate in isohexane to afford 7-chloroimidazo[1,2-α]pyridine (5.60 g, 75%) as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δH 6.78 (1H, d, J 7), 7.56 (1H, s), 7.63 (2H, s), 8.05 (1H, d, J 7).
Quantity
6.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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8.09 g
Type
reactant
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Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-Chloro-pyridin-2-ylamine (12.8 g, 100 mmol, 1.0 equiv) in EtOH (170 ml) was added NaHCO3 (16.8 g, 200 mmol, 2.0 equiv) followed by chloroacetaldehyde (19.0 ml, 150 mmol, 1.5 equiv). The mixture was refluxed for 6 h. Solvents removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The product was purified by column chromatography (SiO2, eluted with 50% EtOAC-petrol) to afford 13.2 g of product. MS: [M+H]+=153.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JP Paolini, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A number of improved laboratory procedures for the synthesis of derivatives ofimidazo‐[1,2‐alpyridines are reported. These methods have been employed for the preparation of 5‐…
Number of citations: 46 onlinelibrary.wiley.com
OK Onajole, S Lun, YJ Yun, DY Langue… - Chemical biology & …, 2020 - Wiley Online Library
Tuberculosis (TB) is a highly infectious disease that has been plaguing the human race for centuries. The emergence of multidrug‐resistant strains of TB has been detrimental to the …
Number of citations: 13 onlinelibrary.wiley.com
HC Kwong, CS Chidan Kumar, SH Mah, YL Mah… - Scientific reports, 2019 - nature.com
Imidazo[1,2-a]pyridine-based compounds are clinically important to the treatments of heart and circulatory failures, while many are under development for pharmaceutical uses. In this …
Number of citations: 18 www.nature.com
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
We present herein the discovery and development of novel and potent Nek2 inhibitors with distinctive in vitro and in vivo antitumor activity based on an imidazo[1,2-a]pyridine scaffold. …
Number of citations: 46 www.sciencedirect.com
G Naresh, NR Lakkaniga, A Kharbanda… - European Journal of …, 2019 - Wiley Online Library
Derivatization of imidazo[1,2‐a]pyridine scaffolds have gained considerable attention due to the biological significance of therapeutics based on the imidazopyridine core. By utilizing a …
S Wu, Z Xiao, J Wei, L Zhang, Y Cao, Z Chen… - …, 2023 - Wiley Online Library
Adenosine 5′‐monophosphate activated protein kinase (AMPK) has emerged as a promising target for the discovery of drugs to treat diabetic nephropathy (DN). Herein, a series of …
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
BC Das, NK Nandwana, DP Ojha, S Das, T Evans - Tetrahedron letters, 2022 - Elsevier
Herein, we report the design, synthesis and application of a borylated amidoxime reagent for the direct synthesis of functionalized oxadiazole and quinazolinone derivatives. This …
Number of citations: 6 www.sciencedirect.com
L Wei, F Yao, F Yi, M Cai - Journal of Chemical Research, 2018 - journals.sagepub.com
The heterogeneous annulation between 2-aminopyridines and propiolaldehydes was achieved in CH 2 Cl 2 at 25 C in the presence of 3 mol% of MCM-41-immobilised phosphine gold(I…
Number of citations: 2 journals.sagepub.com
ND KUSHWAHA, S MONDAL, R SHARMA… - Asian Journal of …, 2017 - researchgate.net
A convenient and efficient synthesis, without any organic solvent or catalyst is described for the preparation of imidazo [1, 2-a] pyridine derivatives. The reaction has been done between …
Number of citations: 7 www.researchgate.net

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